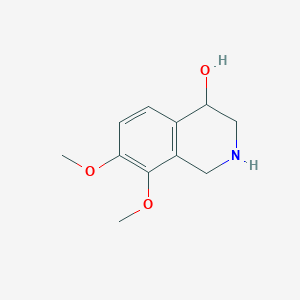
4-Ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina es un compuesto orgánico heterocíclico que pertenece a la clase de las tetrahidroquinolinas. Estos compuestos se caracterizan por un sistema de anillo de quinolina parcialmente saturado, que es una estructura bicíclica que consiste en un anillo de benceno fusionado a un anillo de piridina. La presencia de sustituyentes etoxi y dimetil en posiciones específicas en el anillo de tetrahidroquinolina confiere propiedades químicas y físicas únicas a este compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina se puede lograr a través de varias rutas sintéticas. Un método común implica la ciclización de un precursor adecuado, como un derivado N-acilo de β-feniletilamina, en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3) o cloruro de zinc (ZnCl2) . Otro enfoque implica la reducción de isoquinolina usando agentes reductores como estaño y ácido clorhídrico o sodio y etanol .
Métodos de producción industrial: La producción industrial de 4-etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. La elección de reactivos, catalizadores y condiciones de reacción es crucial para lograr una producción eficiente. Las reacciones multicomponente (MCR) se emplean a menudo en entornos industriales debido a su capacidad para generar diversidad molecular y complejidad con alta economía atómica y selectividad .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de quinolina completamente saturados.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en diferentes posiciones en el anillo de tetrahidroquinolina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y hidroperóxido de tert-butilo (TBHP).
Reducción: Se utilizan comúnmente agentes reductores como estaño y ácido clorhídrico o sodio y etanol.
Sustitución: Se pueden utilizar varios electrófilos y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina, mientras que la reducción puede producir derivados de quinolina completamente saturados.
Aplicaciones Científicas De Investigación
4-Etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 4-etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un antioxidante al eliminar los radicales libres y prevenir el daño oxidativo. También puede interactuar con enzimas y receptores involucrados en las vías neuroinflamatorias, ejerciendo así sus efectos antineuroinflamatorios .
Comparación Con Compuestos Similares
4-Etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina se puede comparar con otros compuestos similares, como:
1,2,3,4-Tetrahidroisoquinolina: Este compuesto comparte una estructura de anillo de tetrahidroquinolina similar, pero carece de los sustituyentes etoxi y dimetil.
2,3-Dihidro-4(1H)-quinolinona: Este compuesto tiene una estructura bicíclica similar, pero difiere en el grado de saturación y la presencia de un grupo carbonilo.
La singularidad de 4-etoxi-2,7-dimetil-1,2,3,4-tetrahidroquinolina radica en sus sustituyentes específicos, que confieren propiedades químicas y físicas distintas, haciéndola valiosa para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C13H19NO |
|---|---|
Peso molecular |
205.30 g/mol |
Nombre IUPAC |
4-ethoxy-2,7-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C13H19NO/c1-4-15-13-8-10(3)14-12-7-9(2)5-6-11(12)13/h5-7,10,13-14H,4,8H2,1-3H3 |
Clave InChI |
ICLZDDHGBWPBBW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CC(NC2=C1C=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


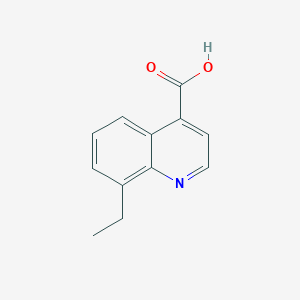
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B11895390.png)


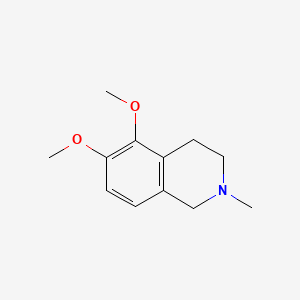
![Ethyl 1H-imidazo[4,5-c]pyridin-4-ylcarbamate](/img/structure/B11895419.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11895428.png)
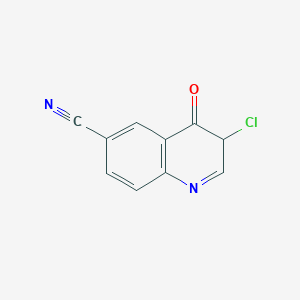
![7,7-Dimethyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazol-5-amine](/img/structure/B11895441.png)
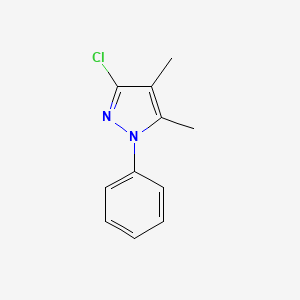
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)

